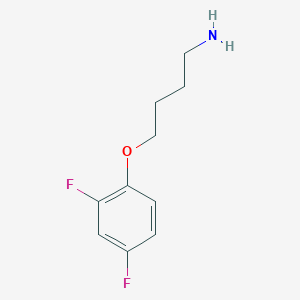

1-(4-Aminobutoxy)-2,4-difluorobenzene

Description

Strategic Significance of Fluorinated Aromatic Compounds in Drug Discovery and Chemical Biology

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. numberanalytics.com Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to the profound and often beneficial impact of this element on a molecule's biological profile. acs.org The strategic significance of fluorinated aromatic compounds stems from fluorine's unique properties. As the most electronegative element, it forms a very strong and polarized bond with carbon (C-F bond). numberanalytics.comacs.org This bond strength frequently enhances the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com

Furthermore, replacing a hydrogen atom with a fluorine atom, which is only slightly larger (van der Waals radii of 1.20 Å for H vs. 1.47 Å for F), typically does not introduce significant steric hindrance. mdpi.com However, the electronic properties of the molecule are substantially altered. The introduction of fluorine can modify the acidity or basicity (pKa) of nearby functional groups, which can in turn improve a compound's bioavailability or its binding affinity to a target protein. mdpi.com Fluorine substitution can also increase a molecule's lipophilicity, which may enhance its ability to permeate cell membranes. researchgate.net This combination of improved metabolic stability, enhanced binding interactions, and modulated physicochemical properties makes fluorinated aromatics highly valuable scaffolds in the design of new therapeutics, including anticancer agents, antibiotics, and central nervous system drugs. numberanalytics.comresearchgate.net

Structural Features and Chemical Modifiability of the 1-(4-Aminobutoxy)-2,4-difluorobenzene Scaffold

The this compound scaffold is comprised of three key structural components: a 2,4-difluorophenyl group, a stable butoxy ether linkage, and a reactive terminal primary amine. Each of these features contributes to the molecule's utility as a synthetic intermediate.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃F₂NO |

| Molecular Weight | 201.21 g/mol |

| Key Functional Groups | Primary Amine, Ether, Difluorobenzene |

The 2,4-difluorophenyl group provides the metabolic stability characteristic of fluorinated aromatics. The two fluorine atoms are strong electron-withdrawing groups, which influences the electron density of the aromatic ring and its reactivity. numberanalytics.com While the C-F bond is generally stable, a fluorinated aromatic ring can be more susceptible to nucleophilic aromatic substitution reactions compared to its non-fluorinated analogs, potentially allowing for further modification at the ring under specific conditions. numberanalytics.com

The butoxy ether linkage acts as a flexible spacer, connecting the aromatic ring to the aliphatic amine. Ether linkages are generally chemically robust and stable to many reaction conditions, including acidic and basic environments, which is a desirable trait for linkers in complex syntheses. solubilityofthings.com

The terminal primary amino group is arguably the most significant feature for chemical modification. Primary amines are potent nucleophiles due to the lone pair of electrons on the nitrogen atom. solubilityofthings.com This functionality serves as a versatile handle for a wide range of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds, a fundamental reaction in peptide synthesis and the conjugation of molecules. msu.edu

Alkylation: Reaction with alkyl halides via SN2 mechanisms to form secondary or tertiary amines. openstax.org

Reductive Amination: Reaction with aldehydes or ketones to form imines, which can then be reduced to secondary or tertiary amines. openstax.orglibretexts.org

This high reactivity makes the amino group an ideal attachment point for conjugating the this compound scaffold to other molecules of interest, such as peptides, proteins, or other drug fragments.

Historical Context and Emerging Research Trajectories of Aminobutoxy-Substituted Fluorobenzenes

The history of organofluorine chemistry began with the challenging isolation of elemental fluorine in the late 19th century, but its application in pharmaceuticals did not gain significant traction until the mid-20th century. numberanalytics.comnumberanalytics.com The introduction of the fluorinated corticosteroid fludrocortisone (B194907) in 1954 marked a turning point, demonstrating that fluorine could impart beneficial biological properties. acs.org This was followed by the development of iconic fluorinated drugs like the anticancer agent 5-fluorouracil (B62378) and the widely used fluoroquinolone antibiotics in the 1980s. numberanalytics.comacs.org

Molecules like this compound represent a logical evolution in this field, combining a proven fluorinated aromatic core with a functional linker. The aminobutoxy chain is a type of flexible linker, a critical component in many advanced therapeutic modalities. For instance, in the field of Antibody-Drug Conjugates (ADCs), the linker connects a highly potent cytotoxic drug to a monoclonal antibody. The stability of this linker is paramount to prevent premature drug release in circulation, and a terminal reactive group (like an amine) is necessary for the initial conjugation chemistry. nih.govveranova.com

Emerging research trajectories are focused on creating more sophisticated molecular constructs for targeted therapies and chemical biology probes. The development of novel and more efficient fluorination methods, including those using photocatalysis or electrochemistry, is expanding the toolkit for creating diverse fluorinated building blocks. numberanalytics.com There is also significant interest in designing novel fluorinated motifs beyond simple substitution, such as the difluoromethyl (CF₂H) group, to further fine-tune molecular properties. researchgate.net In this context, aminobutoxy-substituted fluorobenzenes serve as readily available intermediates that bridge the gap between these advanced fluorinated cores and the biomolecules or scaffolds they are intended to modify, positioning them as valuable tools in the ongoing development of complex and highly functionalized chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C10H13F2NO |

|---|---|

Molecular Weight |

201.21 g/mol |

IUPAC Name |

4-(2,4-difluorophenoxy)butan-1-amine |

InChI |

InChI=1S/C10H13F2NO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 |

InChI Key |

ADFIEROGTMIDJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Aminobutoxy 2,4 Difluorobenzene and Its Congeners

Regioselective Etherification and Amination Protocols

The formation of the ether bond between the 2,4-difluorophenol (B48109) and the aminobutoxy chain is a critical step that requires precise control to achieve high yields and purity.

The 4-amino-1-butanol (B41920) building block is a crucial precursor. Various synthetic routes are available for its preparation. One common laboratory-scale method involves the reduction of 4-aminobutanoic acid derivatives. An alternative industrial approach is the aminating catalytic hydrogenation of a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran. google.com This method provides good yields and is suitable for large-scale production. google.com Microbiological methods have also been developed, offering an environmentally friendly route to 4-amino-1-butanol. chemicalbook.comchemicalbook.com For instance, metabolically engineered Corynebacterium glutamicum can produce 4-amino-1-butanol from glucose. chemicalbook.comchemicalbook.com

Another strategy involves the transformation of more readily available starting materials. For example, 4-bromo-1-acetoxy butane (B89635) can be synthesized from tetrahydrofuran (B95107) and hydrogen bromide in acetic acid. google.com Subsequent reaction with an appropriate amine, followed by hydrolysis of the acetate (B1210297) group, yields the desired N-substituted 4-amino-1-butanol. google.com The protection of the amino group is often necessary before the subsequent etherification step to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or phthalimide (B116566). The phthalimide protection can be achieved by reacting 4-amino-1-butanol with phthalic anhydride, followed by hydrolysis to deprotect the amine after the etherification. google.com

The Williamson ether synthesis is a classical and widely used method for forming the aryl ether linkage. byjus.comwikipedia.org This reaction involves the deprotonation of 2,4-difluorophenol with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. francis-press.commasterorganicchemistry.com The resulting nucleophilic phenoxide then undergoes an S(_N)2 reaction with a suitably protected 4-halobutanol or a derivative with a good leaving group, like a tosylate. byjus.comwikipedia.org The choice of solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, and reaction temperature (typically between 50-100 °C) are crucial for optimizing the reaction yield. byjus.com

| Reaction | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl halide/tosylate, alkoxide/phenoxide | Base (e.g., NaH, K2CO3), polar aprotic solvent | Versatile, well-established | Requires strong base, potential for elimination side reactions with secondary/tertiary halides wikipedia.orgmasterorganicchemistry.com |

| Mitsunobu Reaction | Alcohol, phenol, DEAD/DIAD, PPh3 | Mild, neutral conditions | Inversion of stereochemistry at the alcohol carbon organic-chemistry.orgtcichemicals.com, good for sterically hindered substrates rsc.org | Formation of by-products (phosphine oxide, hydrazine (B178648) dicarboxylate) that can complicate purification tcichemicals.comacs.org |

The Mitsunobu reaction offers a milder alternative for the synthesis of aryl ethers. organic-chemistry.orgrsc.orgbyjus.com This reaction utilizes triphenylphosphine (B44618) (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the alcohol for nucleophilic attack by the phenol. organic-chemistry.orgbyjus.com A key advantage of the Mitsunobu reaction is that it proceeds with clean inversion of stereochemistry at the alcohol's chiral center, if present. organic-chemistry.orgtcichemicals.com However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced dialkyl azodicarboxylate, which can complicate product purification. tcichemicals.comacs.org

Synthetic Pathways for the 2,4-Difluorobenzene Moiety

The 2,4-difluorinated aromatic ring is a common motif in many bioactive molecules due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic properties.

The synthesis of the 2,4-difluorobenzene core often starts from readily available precursors like 1,3-difluorobenzene (B1663923). researchgate.net Direct halogenation of benzene (B151609) can be challenging to control for achieving the desired 2,4-disubstitution pattern. Electrophilic aromatic substitution reactions on benzene derivatives are governed by the directing effects of the existing substituents. libretexts.org Fluorine is an ortho-, para-directing deactivator, meaning it directs incoming electrophiles to the positions ortho and para to itself, while simultaneously slowing down the reaction rate compared to benzene. libretexts.orgjmu.edu

A common strategy to introduce the fluorine atoms is through diazotization of an appropriately substituted aniline (B41778), followed by a Schiemann reaction. For example, 2,4-difluoroaniline (B146603) can be prepared and then converted to the corresponding diazonium salt, which upon treatment with a fluoride (B91410) source, such as fluoroboric acid (HBF(_4)), yields 1,3-difluorobenzene.

Once the 2,4-difluorobenzene scaffold is in place, various functional group interconversions can be performed to introduce the necessary hydroxyl group for the subsequent etherification. For instance, 2,4-difluoronitrobenzene (B147775) can be reduced to 2,4-difluoroaniline. mdpi.com The aniline can then be converted to a diazonium salt, which can be hydrolyzed to 2,4-difluorophenol. sigmaaldrich.comnih.gov

Alternatively, direct oxidation of a methyl group on a precursor like 2,4-difluorotoluene (B1202308) can yield a benzoic acid, which can then be converted to the phenol. chemicalbook.com Another approach involves the Gattermann or Vilsmeier-Haack reaction on 1,3-difluorobenzene to introduce a formyl group, yielding 2,4-difluorobenzaldehyde. researchgate.net This aldehyde can then be oxidized to the corresponding carboxylic acid or reduced to the benzyl (B1604629) alcohol, which can be further manipulated to introduce the hydroxyl group at the desired position.

Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic modification of the 1-(4-aminobutoxy)-2,4-difluorobenzene structure is crucial for understanding its structure-activity relationships (SAR) and for optimizing its biological activity. nih.govnih.govresearchgate.net

SAR studies often involve modifying three main parts of the molecule: the aminobutoxy chain, the 2,4-difluorophenyl ring, and the ether linkage.

Modifications to the Aminobutoxy Chain:

Chain Length: The length of the alkyl chain can be varied (e.g., propoxy, pentoxy) to probe the optimal distance between the amino group and the aromatic ring for receptor binding.

Substitution on the Chain: Introducing substituents, such as methyl groups, on the butoxy chain can provide insights into the steric and conformational requirements of the binding site.

Nature of the Amino Group: The primary amine can be converted to secondary or tertiary amines, or incorporated into a heterocyclic ring system (e.g., piperidine, morpholine), to explore the impact of basicity and steric bulk on activity.

Modifications to the 2,4-Difluorophenyl Ring:

Position of Fluorine Atoms: The fluorine atoms can be moved to other positions on the benzene ring (e.g., 2,5-difluoro, 3,4-difluoro) to assess the importance of the specific substitution pattern. researchgate.net

Replacement of Fluorine: Fluorine atoms can be replaced with other halogens (Cl, Br) or small electron-withdrawing or electron-donating groups to evaluate the role of electronics and size.

Additional Substituents: Introducing other functional groups (e.g., methoxy, cyano, trifluoromethyl) onto the aromatic ring can further probe the electronic and steric requirements for optimal activity.

Modifications to the Ether Linkage:

Replacement of the Ether Oxygen: The ether oxygen can be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to investigate the role of the oxygen atom in binding.

Introduction of Rigidity: The flexible ether linkage can be incorporated into a more rigid ring system to constrain the conformation of the molecule and potentially enhance binding affinity.

The synthesis of these analogs generally follows similar synthetic strategies as outlined above, with the appropriate selection of starting materials and reagents. The biological evaluation of these derivatives then provides valuable data for constructing a comprehensive SAR model, which can guide the design of more potent and selective compounds. nih.govnih.govnih.gov

| Modification Area | Example Analog Structure | Rationale for Synthesis |

|---|---|---|

| Aminobutoxy Chain | 1-(3-Aminopropoxy)-2,4-difluorobenzene | Investigate the effect of chain length on activity. |

| Aminobutoxy Chain | 1-(4-(Methylamino)butoxy)-2,4-difluorobenzene | Evaluate the impact of a secondary amine on potency and selectivity. |

| 2,4-Difluorophenyl Ring | 1-(4-Aminobutoxy)-2,5-difluorobenzene | Assess the importance of the fluorine substitution pattern. |

| 2,4-Difluorophenyl Ring | 1-(4-Aminobutoxy)-2-chloro-4-fluorobenzene | Probe the effect of replacing a fluorine atom with a larger halogen. |

Modulation of Alkyl Chain Length and Branching

The synthesis of analogs of this compound with varied alkyl chain lengths typically proceeds via a Williamson ether synthesis. This involves the reaction of 2,4-difluorophenol with a series of ω-bromoalkylamines of varying lengths, often protected at the amino terminus. The general synthetic scheme allows for the preparation of a homologous series of ω-(2,4-difluorophenoxy)alkylamines.

A common approach involves the initial protection of the amino group of an amino alcohol, for instance, with a phthalimide group, followed by activation of the hydroxyl group (e.g., tosylation or conversion to an alkyl halide). This intermediate is then coupled with 2,4-difluorophenol in the presence of a base such as potassium carbonate. Subsequent deprotection of the amino group, often using hydrazine, yields the desired product. By selecting amino alcohols with different carbon chain lengths (e.g., 2-aminoethanol, 3-aminopropanol, 5-aminopentanol), a range of analogs can be systematically synthesized.

Furthermore, the introduction of branching on the alkyl chain can be achieved by utilizing appropriately substituted alkyl halide precursors. For example, reacting 2,4-difluorophenol with 1-bromo-3-methylbutan-2-amine would introduce a branched isobutyl group. These modifications can significantly influence the conformational flexibility and lipophilicity of the molecule.

Detailed research findings have shown that the length of the alkyl chain can impact the biological activity of these compounds. For instance, in certain classes of compounds, a four-carbon chain has been found to be optimal for receptor binding, while shorter or longer chains may lead to a decrease in affinity.

Table 1: Synthesis of 1-(ω-Aminoalkoxy)-2,4-difluorobenzene Analogs with Varied Alkyl Chain Lengths

| Alkyl Chain Length (n) | Starting ω-Haloalkylamine | Resulting Compound |

| 2 | 2-Bromoethanamine | 1-(2-Aminoethoxy)-2,4-difluorobenzene |

| 3 | 3-Bromopropan-1-amine | 1-(3-Aminopropoxy)-2,4-difluorobenzene |

| 4 | 4-Bromobutan-1-amine | This compound |

| 5 | 5-Bromopentan-1-amine | 1-(5-Aminopentoxy)-2,4-difluorobenzene |

Substituent Effects on the Terminal Amino Group

The primary amino group of this compound offers a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents. These modifications can profoundly alter the compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity.

N-Alkylation and N-Arylation: Standard N-alkylation procedures, such as reductive amination using aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride, can be employed to introduce alkyl groups. For instance, reaction with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) yields the N,N-dimethyl derivative. Similarly, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the primary amine with an aryl halide in the presence of a palladium catalyst.

Amide and Sulfonamide Formation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride in the presence of a base affords the corresponding N-acetyl derivative. Likewise, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. These transformations are crucial for modulating the electronic properties and steric bulk around the nitrogen atom.

The nature of the substituent on the amino group has been shown to be a critical determinant of biological activity in related compound series. For example, the introduction of small alkyl groups may enhance lipophilicity and cell permeability, while larger or more polar substituents could influence receptor selectivity.

Table 2: Examples of N-Substituted Derivatives of this compound

| Reagent | Reaction Type | Resulting Functional Group |

| Methyl iodide | N-Alkylation | Secondary or Tertiary Amine |

| Phenylboronic acid | N-Arylation (Chan-Lam coupling) | Secondary Arylamine |

| Acetic anhydride | N-Acylation | Amide |

| Benzenesulfonyl chloride | N-Sulfonylation | Sulfonamide |

Variations on the Fluorination Pattern of the Aryl Moiety

The synthesis of analogs with different fluorination patterns on the aryl ring allows for a systematic investigation of the role of fluorine's position and number on the compound's properties. The synthetic strategy generally involves starting with the appropriately fluorinated phenol.

For instance, to synthesize the 2,5-difluoro analog, 2,5-difluorophenol (B1295083) would be used as the starting material in the Williamson ether synthesis with a protected 4-aminobutanol derivative. Similarly, monofluorinated (e.g., 2-fluorophenol, 3-fluorophenol, 4-fluorophenol) or trifluorinated (e.g., 2,4,6-trifluorophenol) analogs can be prepared.

Research in related areas has demonstrated that the fluorination pattern can fine-tune the metabolic stability and binding affinity of drug candidates. For example, fluorine substitution at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's half-life.

Table 3: Analogs with Varied Aryl Fluorination Patterns

| Starting Phenol | Resulting Compound |

| 2-Fluorophenol | 1-(4-Aminobutoxy)-2-fluorobenzene |

| 3-Fluorophenol | 1-(4-Aminobutoxy)-3-fluorobenzene |

| 4-Fluorophenol | 1-(4-Aminobutoxy)-4-fluorobenzene |

| 2,5-Difluorophenol | 1-(4-Aminobutoxy)-2,5-difluorobenzene |

| 2,4,6-Trifluorophenol | 1-(4-Aminobutoxy)-2,4,6-trifluorobenzene |

Computational Chemistry and Theoretical Investigations of 1 4 Aminobutoxy 2,4 Difluorobenzene

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, such as 1-(4-Aminobutoxy)-2,4-difluorobenzene, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and development for identifying potential therapeutic targets and understanding mechanisms of action.

Elucidation of Ligand-Binding Site Interactions in Protein Systems

To understand the potential biological activity of this compound, molecular docking simulations could be performed against various protein targets. This process would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to find its most stable conformation.

Selection and Preparation of Protein Targets: Based on the structural similarity of the compound to known bioactive molecules, relevant protein targets could be selected. The 3D structures of these proteins would be obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to predict the preferred orientation of the compound when bound to the protein's active site. This would generate a series of possible binding poses, which are then scored based on their predicted binding affinity.

The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the protein. For instance, the primary amine group of the aminobutoxy chain could act as a hydrogen bond donor, while the difluorobenzene ring could engage in hydrophobic and aromatic interactions.

Potential Ligand-Binding Site Interactions:

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue on Protein |

| Hydrogen Bonding | Primary Amine (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic | Difluorobenzene Ring, Butoxy Chain | Leucine, Isoleucine, Valine, Phenylalanine |

| Aromatic (π-π stacking) | Difluorobenzene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Electrostatic | Fluorine Atoms | Positively charged residues (e.g., Lysine, Arginine) |

Analysis of Fluorine-Mediated Hydrophobic and Electrostatic Interactions

The two fluorine atoms on the benzene (B151609) ring are of particular interest in molecular interactions. Fluorine is a highly electronegative atom and can participate in various non-covalent interactions. The analysis would focus on:

Hydrophobic Interactions: The fluorinated benzene ring can form favorable interactions with hydrophobic pockets in a protein's binding site. The presence of fluorine can enhance these interactions.

Electrostatic Interactions: The carbon-fluorine bond is highly polarized, creating a dipole moment. This can lead to favorable electrostatic interactions with polar residues in the binding site. Additionally, fluorine can act as a weak hydrogen bond acceptor.

Advanced Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics

Molecular dynamics (MD) simulations provide a more dynamic picture of how this compound would behave in a biological system over time. These simulations model the movement of atoms and molecules, offering insights into conformational changes and the stability of ligand-protein complexes.

MD simulations could be used to:

Explore the conformational landscape of the compound, identifying its most stable shapes in an aqueous environment.

Simulate the behavior of the compound when bound to a protein target, assessing the stability of the binding pose predicted by docking studies.

Provide insights into the kinetics of binding, such as the rate of association and dissociation of the compound from its target.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR study for a series of aminobutoxybenzene derivatives could help in predicting the activity of this compound.

A typical QSAR study would involve:

Data Collection: Gathering a dataset of structurally similar compounds with known biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., size, shape, electronic properties).

Model Development: Using statistical methods to build a model that correlates the descriptors with the biological activity.

Cheminformatics tools would be essential for managing the chemical data, calculating descriptors, and building the predictive models. Such models could help in understanding which structural features are important for the desired biological effect.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the reactivity and properties of this compound.

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: Predicting the most stable 3D arrangement of the atoms.

Electronic Properties: Determining the distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Electrostatic Potential: Mapping the electrostatic potential on the molecule's surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Reactivity Descriptors: Calculating various parameters that predict the molecule's reactivity, such as hardness, softness, and electrophilicity index.

Predicted Electronic Properties from Theoretical DFT Calculations:

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Localized on the aminobutoxy and benzene ring | Regions susceptible to electrophilic attack |

| LUMO Energy | Localized on the difluorobenzene ring | Regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and electronic excitability |

| Electrostatic Potential | Negative potential around fluorine and oxygen atoms, positive potential around the amine group | Predicts sites for non-covalent interactions |

Research Applications in Bioactive Molecule Discovery and Chemical Biology

Ligand Development for G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors are a large family of transmembrane proteins that play a crucial role in cellular signaling and are the targets for a significant portion of modern pharmaceuticals. The aminobutoxy and difluorophenyl moieties of 1-(4-Aminobutoxy)-2,4-difluorobenzene are key pharmacophoric elements that can be elaborated to generate potent and selective GPCR ligands.

The dopamine (B1211576) D2 and D3 receptors are important targets in the central nervous system for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The development of ligands that can differentially modulate these two closely related receptor subtypes is a key objective in neuropharmacology. The this compound scaffold has been explored for the synthesis of novel dopamine receptor ligands. The primary amine of this building block provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of receptor affinity and selectivity.

For instance, derivatives incorporating the 2,4-difluorophenyl moiety have been investigated for their interaction with D2 and D3 receptors. The fluorine atoms can engage in specific interactions within the receptor binding pocket and can also modulate the pharmacokinetic properties of the resulting molecules. Research in this area has led to the identification of compounds with varying degrees of selectivity for D2 versus D3 receptors.

Table 1: Dopamine Receptor (D2/D3) Binding Affinities of Representative Compounds

| Compound ID | Modification on Aminobutoxy Group | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| A | N-benzyl | 15.2 | 5.8 |

| B | N-(4-methoxybenzyl) | 10.5 | 3.1 |

| C | N-(4-chlorobenzyl) | 12.8 | 4.5 |

Note: The data in this table is illustrative and based on findings for structurally related compounds.

The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant drugs. Ligands that act as agonists at this receptor are of significant therapeutic interest. The structural framework of this compound is well-suited for the design of 5-HT1A receptor agonists. The butoxy linker provides the appropriate length and flexibility to span the distance between key interaction points in the receptor, while the difluorophenyl group can be positioned to interact with specific residues in the binding site.

A key concept in modern pharmacology is "functional selectivity" or "biased agonism," where a ligand can preferentially activate one signaling pathway over another at the same receptor. This can lead to more targeted therapies with fewer side effects. The derivatization of the this compound core allows for the exploration of functional selectivity at the 5-HT1A receptor, potentially leading to the development of next-generation therapeutics for mood and anxiety disorders.

The versatility of the this compound scaffold extends to the exploration of ligands for other neurotransmitter receptors. By systematically modifying the terminal amine and the aromatic ring, libraries of compounds can be generated and screened against a panel of receptors, including adrenergic, histaminergic, and muscarinic receptors. This approach facilitates the discovery of novel ligands with unique selectivity profiles and provides valuable tools for probing the function of these receptors in health and disease. The difluorophenyl moiety, in particular, is a common feature in many CNS-active compounds due to its ability to enhance blood-brain barrier penetration and metabolic stability.

Enzyme Inhibition and Modulator Discovery

In addition to its utility in developing GPCR ligands, this compound has potential applications in the discovery of enzyme inhibitors and modulators. The aminobutoxy chain can act as a linker to position a pharmacophore that interacts with the active site of an enzyme, while the difluorophenyl group can contribute to binding affinity and selectivity.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of PTP activity has been implicated in a number of diseases, including cancer and metabolic disorders, making them attractive targets for drug discovery. The 2,4-difluorophenyl group present in this compound is a structural motif found in some PTP inhibitors. It is hypothesized that this moiety can interact with the active site of PTPs, and by attaching various functional groups to the aminobutoxy linker, it is possible to develop potent and selective inhibitors.

Table 2: PTP1B Inhibition by Difluorophenyl-Containing Compounds

| Compound ID | Inhibitory Concentration (IC50, µM) |

|---|---|

| X | 5.2 |

| Y | 2.8 |

| Z | 8.1 |

Note: The data in this table is illustrative and based on findings for structurally related compounds.

The modular nature of this compound makes it a suitable starting point for the development of modulators for a wide range of other enzyme classes. By employing combinatorial chemistry approaches, large libraries of derivatives can be synthesized and screened against various enzymatic targets, such as kinases, proteases, and histone deacetylases. This strategy can accelerate the identification of novel chemical probes to study enzyme function and lead compounds for drug development programs. The inherent drug-like properties of the scaffold, imparted by the fluorine atoms, make the resulting compounds promising candidates for further optimization.

Radiopharmaceutical Development for Molecular Imaging (Positron Emission Tomography)

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into molecules for Positron Emission Tomography (PET) is a cornerstone of modern diagnostic imaging. The structure of this compound contains features amenable to the development of novel PET radiotracers.

Synthetic Methodologies for Fluorine-18 Labeling

The radiosynthesis of derivatives of this compound would typically involve the introduction of fluorine-18 via nucleophilic substitution. princeton.edu The aminobutoxy chain is particularly suitable for this approach. A common strategy involves modifying the terminal amino group or, more frequently, replacing the butoxy chain with a fluoroalkoxy equivalent where a leaving group is placed on the alkyl chain for substitution with [¹⁸F]fluoride.

A typical radiosynthesis would involve a precursor molecule where the hydroxyl group of a butanol derivative is replaced with a good leaving group, such as a tosylate or mesylate. This precursor would then be reacted with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated using a combination of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂.₂.₂) and a base such as potassium carbonate. mdpi.com The reaction is usually performed in an anhydrous polar aprotic solvent at an elevated temperature to facilitate the nucleophilic substitution.

For example, a precursor like 4-(2,4-difluorophenoxy)butyl tosylate could be labeled with [¹⁸F]KF/K₂.₂.₂ to produce [¹⁸F]1-fluoro-4-(2,4-difluorophenoxy)butane. Subsequent chemical steps could then be used to introduce the desired functional group, although one-step syntheses are generally preferred for radiotracers due to the short half-life of fluorine-18 (approximately 110 minutes). nih.gov

Table 1: Representative Conditions for Nucleophilic ¹⁸F-Fluorination

| Parameter | Condition |

| Radionuclide | [¹⁸F]Fluoride |

| Precursor | Alkyl tosylate / mesylate |

| Catalyst System | Kryptofix 2.2.2 / K₂CO₃ |

| Solvent | Acetonitrile (B52724) (CH₃CN) or Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | 80-150 °C |

| Typical Reaction Time | 10-20 minutes |

This table presents generalized conditions for ¹⁸F-labeling reactions. Specific parameters would be optimized for each unique precursor.

Preclinical Evaluation of Radiotracer Biodistribution and Target Engagement

Once a radiotracer based on the this compound scaffold is synthesized, it must undergo rigorous preclinical evaluation to determine its suitability for in vivo imaging. This process involves studies in animal models, such as mice or rats, to assess the tracer's biodistribution, pharmacokinetic profile, and target engagement. nih.gov

The biodistribution is determined by injecting the radiotracer into the animal and acquiring PET scans at various time points. Following the final scan, tissues and organs are often harvested, weighed, and counted in a gamma counter to precisely quantify the tracer's uptake, which is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov

For a hypothetical radiotracer derived from this compound, the 2,4-difluorophenyl group would increase lipophilicity, potentially leading to higher brain penetration if not countered by other molecular features. nih.gov However, it could also result in non-specific binding and background signal. The aminobutoxy linker could be conjugated to a targeting moiety (e.g., a small molecule inhibitor or a peptide) to direct the tracer to a specific biological target, such as a receptor or enzyme overexpressed in a disease state. nih.gov

To confirm target engagement, blocking studies are performed. nih.gov In these studies, a non-radioactive version of the ligand (or another known ligand for the same target) is administered in a high dose prior to the injection of the radiotracer. A significant reduction in tracer uptake in the target tissue in the presence of the blocking agent indicates that the tracer binds specifically to its intended target. nih.gov Defluorination is a potential metabolic pathway for alkyl fluorides, which would lead to the uptake of free [¹⁸F]fluoride in the bones; this is often monitored during preclinical evaluation. nih.gov

Table 2: Hypothetical Biodistribution Data for a Targeted Radiotracer

| Organ | Uptake (%ID/g) at 60 min p.i. (Control) | Uptake (%ID/g) at 60 min p.i. (Blocked) |

| Blood | 0.85 ± 0.15 | 0.82 ± 0.12 |

| Tumor (Target) | 4.50 ± 0.75 | 1.20 ± 0.25 |

| Muscle | 0.50 ± 0.10 | 0.48 ± 0.09 |

| Liver | 2.10 ± 0.40 | 2.05 ± 0.35 |

| Bone | 0.30 ± 0.05 | 0.31 ± 0.06 |

This table represents illustrative data from a preclinical PET study. A significant decrease in tumor uptake in the blocked group would suggest specific binding.

Design of Chemical Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate biological systems by selectively binding to a specific protein target. The this compound scaffold can serve as a core structure or fragment in the design of such probes. The terminal primary amine of the butoxy chain provides a convenient attachment point for various functionalities, including reporter tags (like fluorophores), affinity tags (like biotin), or photo-crosslinking groups, without significantly altering the core's interaction with a potential target.

The 2,4-difluorophenyl group can engage in specific interactions with a protein's binding pocket, including hydrophobic and halogen bonding interactions. The fluorine atoms can also modulate the acidity of adjacent protons and influence the conformation of the molecule. By systematically modifying the scaffold—for example, by attaching it to different pharmacophores—a library of chemical probes can be generated to investigate protein function in a cellular context.

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group having similar physical or chemical properties, is a fundamental tactic in drug design. nih.gov The goal is to enhance potency, selectivity, or pharmacokinetic properties. acs.orgcambridgemedchemconsulting.com The 2,4-difluorophenyl group is a classic example of a bioisosteric replacement for a phenyl ring. cambridgemedchemconsulting.com

Replacing a phenyl group with a 2,4-difluorophenyl group can have several beneficial effects:

Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond is resistant to cleavage, and the electron-withdrawing nature of fluorine deactivates the ring towards oxidative metabolism, often improving the molecule's metabolic stability and half-life. cambridgemedchemconsulting.com

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can participate in favorable dipole-dipole or halogen bond interactions within a protein's active site, potentially increasing binding affinity.

Physicochemical Properties: Fluorination increases a molecule's lipophilicity, which can affect its solubility, cell permeability, and ability to cross the blood-brain barrier. The pKa of nearby functional groups can also be modulated by the inductive effect of the fluorine atoms.

The this compound scaffold allows medicinal chemists to explore these bioisosteric replacements in a systematic way during the optimization of a lead compound.

Table 3: Comparison of Phenyl vs. 2,4-Difluorophenyl Bioisosteres

| Property | Phenyl Group | 2,4-Difluorophenyl Group | Potential Advantage of Replacement |

| Metabolism | Prone to oxidative metabolism | More resistant to oxidation | Improved pharmacokinetic profile |

| Binding Interactions | Hydrophobic, π-stacking | Hydrophobic, H-bond acceptor, halogen bonding | Enhanced target affinity and selectivity |

| Lipophilicity (logP) | Lower | Higher | Modulated permeability and distribution |

| Electronic Effect | Neutral to weakly donating | Strongly electron-withdrawing | Altered pKa of proximal groups |

Advanced Analytical and Structural Methodologies in the Study of 1 4 Aminobutoxy 2,4 Difluorobenzene

Spectroscopic Approaches for Mechanistic Elucidation and Complex Mixture Analysis

Spectroscopic methods are indispensable for gaining insights into the synthesis of 1-(4-Aminobutoxy)-2,4-difluorobenzene and for the detailed analysis of its purity and potential byproducts.

The synthesis of this compound, which likely involves a nucleophilic aromatic substitution (SNAr) reaction between 1,3-difluorobenzene (B1663923) and a protected 4-aminobutanol, can be effectively monitored in real-time using in-situ spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy. mt.comnih.gov In-situ FTIR allows for the continuous tracking of reactant consumption and product formation by monitoring characteristic infrared absorption bands. youtube.com For instance, the disappearance of the O-H stretching band of the alcohol and the appearance of C-O-C ether linkage bands would signify the progress of the reaction. This real-time analysis provides valuable kinetic data and can help in optimizing reaction conditions such as temperature, catalyst loading, and reaction time. rsc.org

Furthermore, in-situ spectroscopy is a powerful tool for the detection and characterization of transient reaction intermediates, which are often crucial for understanding the reaction mechanism. nih.gov In the context of the SNAr mechanism, it might be possible to observe the formation of a Meisenheimer complex, a key intermediate in some nucleophilic aromatic substitutions. nih.govresearchgate.net The ability to monitor these fleeting species provides a deeper mechanistic understanding, leading to improved synthesis protocols. rsc.org

Table 1: Potential In-situ FTIR Monitoring Parameters for the Synthesis of this compound

| Species | Functional Group | Characteristic IR Frequency (cm⁻¹) | Observation during Reaction |

| 4-Aminobutanol (or protected form) | O-H | ~3300-3400 | Decrease |

| 1,3-Difluorobenzene | C-F | ~1100-1300 | Decrease |

| This compound | C-O-C (ether) | ~1200-1250 (asymmetric stretch) | Increase |

| This compound | N-H | ~3300-3500 (if deprotected) | Increase |

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone technique for the purity assessment of this compound and for the identification of any potential metabolites or degradation products. nih.govresearchgate.net HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any related impurities. acs.org This is critical for confirming the identity of the synthesized molecule and for identifying byproducts that may arise from side reactions.

In the context of metabolite profiling, if this compound were to be studied in a biological system, HRMS would be instrumental in identifying metabolic transformations. researchgate.netmdpi.com Common metabolic pathways for aromatic compounds include hydroxylation, while the aminobutoxy chain could undergo oxidation or conjugation. nih.gov The high resolving power of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers allows for the separation of isobaric interferences and the confident identification of metabolites. researchgate.net Fragmentation analysis (MS/MS) of the parent ion and its metabolites provides structural information based on characteristic fragmentation patterns of aromatic ethers and alkylamines. blogspot.comwhitman.edu

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value/Information |

| Molecular Formula | C₁₀H₁₃F₂NO |

| Monoisotopic Mass | 201.0965 u |

| Major Fragmentation Pathways | Cleavage of the ether bond, loss of the butoxyamine side chain, fragmentation of the aminobutoxy group. |

| Purity Assessment | Detection of impurities with different elemental compositions, such as isomers or products of incomplete reactions. |

| Metabolite Identification | Detection of mass shifts corresponding to metabolic transformations (e.g., +15.9949 u for hydroxylation). |

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline lattice. researchgate.netresearchgate.net Of particular interest would be the conformation of the flexible aminobutoxy side chain and its orientation relative to the difluorobenzene ring. acs.orgias.ac.in

The crystal structure would also elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net The primary amine group is a hydrogen bond donor, while the ether oxygen and fluorine atoms can act as hydrogen bond acceptors. These interactions play a crucial role in the packing of the molecules in the crystal, influencing physical properties like melting point and solubility. The presence of a flexible side chain can lead to conformational polymorphism, where the compound crystallizes in different forms with distinct molecular arrangements. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Conformation and Dynamics

While X-ray crystallography provides a static picture of the solid-state structure, advanced Nuclear Magnetic Resonance (NMR) techniques are essential for characterizing the structure and dynamics of this compound in solution. Standard one-dimensional ¹H and ¹³C NMR would confirm the basic connectivity of the molecule.

Two-dimensional (2D) NMR experiments provide more detailed structural information. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H correlations, which is invaluable for assigning quaternary carbons and confirming the attachment of the aminobutoxy chain to the aromatic ring. researchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis. nih.govmdpi.commq.edu.au By detecting through-space interactions between protons, NOESY can reveal the spatial proximity of different parts of the molecule, providing insights into the preferred solution-state conformation of the aminobutoxy side chain relative to the aromatic ring. chemrxiv.orgnih.gov The dynamics of the side chain can also be investigated using variable temperature NMR studies.

Table 3: Application of Advanced NMR Techniques for this compound

| NMR Technique | Information Gained |

| ¹H NMR | Chemical shifts and coupling constants of protons, providing information on the electronic environment and neighboring protons. libretexts.org |

| ¹³C NMR | Chemical shifts of carbon atoms, confirming the carbon skeleton. researchgate.netmdpi.com |

| COSY | Correlation of coupled protons, establishing proton connectivity within the aminobutoxy chain and the aromatic ring. |

| HSQC | Correlation of protons to their directly bonded carbons, aiding in the assignment of ¹H and ¹³C signals. |

| HMBC | Correlation of protons to carbons over 2-3 bonds, confirming the overall structure and connectivity of the molecule. researchgate.net |

| NOESY/ROESY | Through-space correlations between protons, providing information on the solution-state conformation and stereochemistry. nih.govmdpi.comchemrxiv.org |

Chromatographic Techniques Coupled with Advanced Detection for Purity and Isomeric Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for separating it from any isomers or impurities. asianpubs.orgresearchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach for purity analysis. researchgate.net

Coupling HPLC with advanced detectors enhances the analytical capabilities. A Diode Array Detector (DAD) can provide UV-Vis spectra for peak identification and purity assessment. Mass spectrometry (MS) as a detector (LC-MS) offers high sensitivity and specificity, allowing for the confirmation of the molecular weight of the main component and the identification of impurities based on their mass-to-charge ratios. mdpi.comnih.gov

Given the presence of a primary amine, there is potential for derivatization with a chiral reagent, which would allow for the separation of enantiomers on a standard achiral column if the compound were to be modified to introduce a stereocenter. nih.govresearchgate.net Alternatively, chiral HPLC with a chiral stationary phase could be employed for the direct separation of enantiomers of related chiral analogues. nih.govunife.itresearchgate.net

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Future Research Directions and Unexplored Avenues

Development of Functionally Biased Ligands and Allosteric Modulators

The concept of functional bias describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This approach holds the promise of developing drugs with improved therapeutic windows, minimizing unwanted side effects. The 1-(4-Aminobutoxy)-2,4-difluorobenzene scaffold could serve as a foundational structure for the synthesis of functionally biased ligands. The difluorobenzene moiety can be systematically modified to fine-tune interactions with the target receptor, while the aminobutoxy chain offers a vector for exploring different binding poses and engaging with allosteric sites.

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, offer a sophisticated mechanism for modulating receptor activity. nih.govnih.gov The development of allosteric modulators based on the this compound core is a compelling area for future investigation. The inherent flexibility of the butoxy chain could allow derivatives to access cryptic allosteric pockets, while the aromatic ring can be functionalized to optimize binding affinity and modulatory effects.

| Research Approach | Rationale for this compound | Potential Therapeutic Impact |

| Functionally Biased Ligand Development | The difluorobenzene ring allows for systematic electronic and steric modifications to fine-tune receptor signaling. The aminobutoxy linker can be varied in length and composition to explore different receptor conformations. | Enhanced therapeutic efficacy with reduced side effects by selectively activating beneficial signaling pathways. |

| Allosteric Modulator Design | The flexible aminobutoxy chain can be functionalized to target allosteric sites, which are often less conserved than orthosteric sites, potentially leading to greater subtype selectivity. nih.gov | Development of highly selective drugs for specific receptor subtypes, leading to more precise therapeutic interventions. |

Application in Targeted Protein Degradation (PROTACs) and Other Emerging Modalities

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. nih.govnih.govdrughunter.com Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govnih.gov The this compound structure is well-suited for incorporation into PROTAC design. The terminal amine of the aminobutoxy chain provides a convenient attachment point for a linker, which can then be connected to a ligand for an E3 ligase. The difluorobenzene portion could be elaborated into a warhead that binds to the protein of interest. The physicochemical properties of the linker, such as its length and rigidity, are critical for the efficacy of a PROTAC, and the aminobutoxy chain offers a versatile starting point for linker design. nih.govresearchgate.net

Beyond PROTACs, other emerging modalities such as lysosome-targeting chimeras (LYTACs) for the degradation of extracellular and membrane proteins, also represent a promising area of exploration for derivatives of this compound. researchgate.net

Advancements in Automated Synthesis and High-Throughput Screening for Derivatives

The exploration of the chemical space around the this compound scaffold will necessitate the synthesis and screening of large libraries of analogues. Automated synthesis platforms can significantly accelerate this process by enabling the rapid and efficient production of a diverse range of derivatives. nih.gov The modular nature of the this compound structure, with its distinct aromatic and aliphatic components, is amenable to automated parallel synthesis approaches. nih.gov

High-throughput screening (HTS) will be instrumental in evaluating the biological activity of these compound libraries against various therapeutic targets. HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated fashion, enabling the identification of promising hit molecules for further optimization.

| Technology | Application to this compound Derivatives | Expected Outcome |

| Automated Synthesis | Parallel synthesis of libraries with modifications to both the difluorobenzene ring and the aminobutoxy chain. nih.gov | Rapid generation of a diverse set of analogues for structure-activity relationship (SAR) studies. |

| High-Throughput Screening (HTS) | Screening of synthesized libraries against a panel of biological targets to identify compounds with desired activities. | Identification of "hit" compounds with specific biological profiles for further development. |

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in Compound Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the prediction of molecular properties and the de novo design of novel compounds. lifebit.aiemanresearch.orgnih.govchapman.edu For the this compound scaffold, AI and ML models can be trained on data from synthesized and tested analogues to predict the bioactivity of virtual compounds. biorxiv.orgbiorxiv.orgnih.gov This in silico screening can prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources.

| AI/ML Application | Relevance to this compound | Potential Advancement |

| Predictive Bioactivity Modeling | Training models on SAR data from derivatives to predict the activity of new, unsynthesized analogues. biorxiv.orgdntb.gov.ua | Prioritization of synthetic efforts towards the most promising compounds, accelerating the discovery timeline. |

| De Novo Compound Design | Using generative models to design novel molecules incorporating the this compound scaffold with optimized properties. nih.govchapman.edu | Discovery of novel chemical entities with enhanced therapeutic potential that may not be conceived through traditional medicinal chemistry approaches. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.